molecular formula C11H18O4 B13233239 Ethyl 2-acetyl-5-methyl-4-oxohexanoate CAS No. 3132-68-1

Ethyl 2-acetyl-5-methyl-4-oxohexanoate

Cat. No.: B13233239
CAS No.: 3132-68-1
M. Wt: 214.26 g/mol
InChI Key: BKHACZOBFRNOBG-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-methyl-4-oxohexanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of hexanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5-methyl-4-oxohexanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction typically proceeds via a Michael addition followed by an aldol condensation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-methyl-4-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-5-methyl-4-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-methyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 2-acetyl-5-methyl-4-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 4-acetyl-5-oxohexanoate: Similar structure but different substitution pattern.

    Methyl 4-acetyl-5-oxohexanoate: Similar functional groups but different ester group.

    Ethyl 4-methylhexanoate: Different functional groups and substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and oxo groups, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl 2-acetyl-5-methyl-4-oxohexanoate, an organic compound with the molecular formula C10H16O4, is gaining attention in various fields of biological and medicinal research due to its unique structure and reactivity. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of hexanoic acid that contains both an acetyl and an oxo group. It is primarily utilized in organic synthesis as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows it to serve as a substrate for various enzyme-catalyzed reactions, making it valuable for studying metabolic pathways and enzyme specificity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes. For example, it acts as a substrate for ketoreductase enzymes, which catalyze the reduction of the oxo group to a hydroxyl group. This reaction involves the transfer of hydride ions from cofactors such as NADH or NADPH to the oxo group, resulting in the formation of corresponding alcohols.

Applications in Biological Research

  • Enzyme-Catalyzed Reactions : The compound is used extensively in research to study enzyme kinetics and mechanisms. It allows scientists to investigate how different enzymes interact with substrates and the specificity of these interactions.
  • Metabolic Pathways : this compound serves as a model compound for exploring metabolic pathways involving ketone bodies and fatty acid metabolism.
  • Synthesis of Bioactive Compounds : Its unique structure makes it a useful building block for synthesizing various bioactive molecules, including pharmaceuticals that target specific biological pathways .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Enzyme KineticsDemonstrated that this compound acts as a substrate for ketoreductase enzymes, facilitating the study of enzyme specificity.
Synthesis MethodologyExplored various catalytic conditions for synthesizing the compound, achieving yields up to 93% using Yb(OTf)3 as a catalyst under optimized conditions.
Metabolic PathwaysInvestigated its role in metabolic pathways related to fatty acid oxidation, highlighting potential therapeutic applications in metabolic disorders.

Detailed Findings from Selected Studies

  • Enzyme Interaction Studies : Research has shown that this compound can significantly enhance the activity of certain enzymes involved in metabolic processes. For instance, studies indicated that this compound could increase the turnover number (k_cat) for ketoreductases, suggesting its potential as a cofactor or enhancer in enzymatic reactions.
  • Synthetic Applications : A study on synthetic methodologies highlighted the effectiveness of using transition metal catalysts like ZrCl4 and Yb(OTf)3 for producing this compound with high yields under specific reaction conditions. This research provides insights into optimizing reaction parameters for industrial applications .
  • Therapeutic Potential : Investigations into the compound's effects on cellular metabolism have suggested its possible role in developing treatments for metabolic diseases by modulating enzyme activities linked to fatty acid metabolism .

Properties

CAS No.

3132-68-1

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-acetyl-5-methyl-4-oxohexanoate

InChI

InChI=1S/C11H18O4/c1-5-15-11(14)9(8(4)12)6-10(13)7(2)3/h7,9H,5-6H2,1-4H3

InChI Key

BKHACZOBFRNOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C(C)C)C(=O)C

Origin of Product

United States

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